molecular formula C10H8O2 B6204461 3-ethynyl-2-methylbenzoic acid CAS No. 1864647-48-2

3-ethynyl-2-methylbenzoic acid

Cat. No.: B6204461
CAS No.: 1864647-48-2
M. Wt: 160.2
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Description

3-Ethynyl-2-methylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol This compound is characterized by the presence of an ethynyl group and a methyl group attached to a benzene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Oxidized carboxylic acid derivatives.

    Reduction: Reduced alcohol derivatives.

Scientific Research Applications

3-Ethynyl-2-methylbenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethynyl-2-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions , while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

    3-Methylbenzoic acid: Similar structure but lacks the ethynyl group.

    2-Methylbenzoic acid: Similar structure but with the methyl group in a different position.

    4-Ethynylbenzoic acid: Similar structure but with the ethynyl group in a different position.

Uniqueness: 3-Ethynyl-2-methylbenzoic acid is unique due to the presence of both an ethynyl group and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems .

Properties

CAS No.

1864647-48-2

Molecular Formula

C10H8O2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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